

Whitepaper: The Strategic Discovery and Synthesis of S

Author: BenchChem Technical S

Compound of Interest

Compound Name:	2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile
Cat. No.:	B1586900

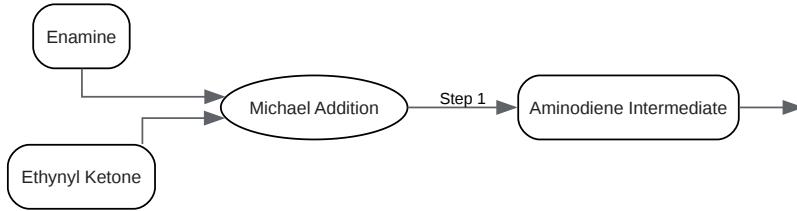
Abstract

The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone of modern medicinal chemistry, serving as the central framework for numerous therapeutic applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the causal relationships behind key experimental choices, grounding synthetic strategy in mechanistic understanding. We will explore foundational synthetic methodologies and targeted therapies through illustrative case studies in oncology.

The Enduring Significance of the Nicotinonitrile Core

The pyridine ring is a privileged structure in drug design, and the addition of a nitrile group at the 3-position imbues the scaffold with specific properties influencing its ability to engage in hydrogen bonding with biological targets. Furthermore, the nitrile can act as a hydrogen bond acceptor or a bioisosteric replacement, underscoring its therapeutic relevance.^[2] The successful development of such agents hinges on the ability to strategically and efficiently synthesize core structures.

Foundational Synthetic Methodologies: Building the Core


The efficient construction of the substituted pyridine ring is paramount. While numerous methods exist, certain strategies have proven exceptionally robust and reliable.

The Bohlmann-Rahtz Pyridine Synthesis: A Classic Transformed

First reported in 1957, the Bohlmann-Rahtz synthesis is a powerful method for generating 2,3,6-trisubstituted pyridines, a common substitution pattern in pharmaceuticals.

Mechanistic Causality: The classical reaction is a two-step process.^[5] It begins with a Michael addition of an enamine to an ethynylketone, forming a bicyclic intermediate. Subsequent cyclodehydration and E/Z isomerization yield the aromatic pyridine ring.^{[4][5]} The high temperature required for this first step can be challenging.

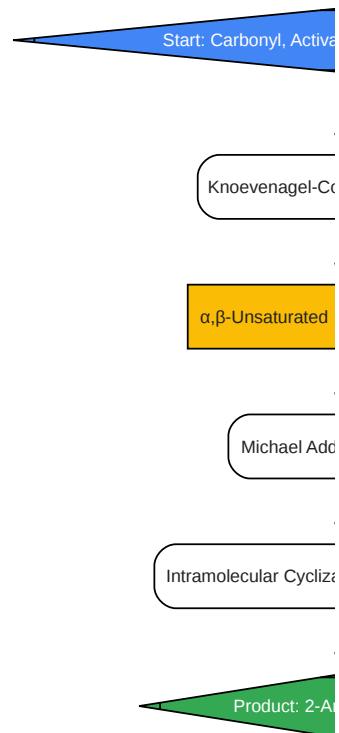
Modern Advancements: The primary drawback of the original protocol was the harsh thermal cyclization. Modern modifications address this by introducing catalysis, which lowers the activation energy for the cyclodehydration step, allowing the reaction to proceed at much lower temperatures. This not only improves the yield of the final product but also reduces energy consumption and intermediate waste, significantly streamlining the synthetic workflow.^{[5][6]}

[Click to download full report](#)

Caption: The Bohlmann-Rahtz Pyridine Synthesis Workflow.

The Gewald Reaction: A Lesson in Multi-Component Efficiency

While the Gewald reaction synthesizes 2-aminothiophenes, not pyridines, its study is essential for any scientist working with activated nitriles.^{[7][8]} It is a classic example of multi-component synthesis.


Mechanistic Causality: The reaction brings together a carbonyl compound, an activated nitrile (like malononitrile or cyanoacetate), and elemental sulfur to form the final product.

- Knoevenagel-Cope Condensation: The base catalyzes the condensation of the carbonyl and the active methylene compound to form an α,β -unsaturated without promoting unwanted side reactions.[9]

- Sulfur Addition: Elemental sulfur adds to the intermediate. This step is mechanistically complex, but the key is the nucleophilic attack of the enolate

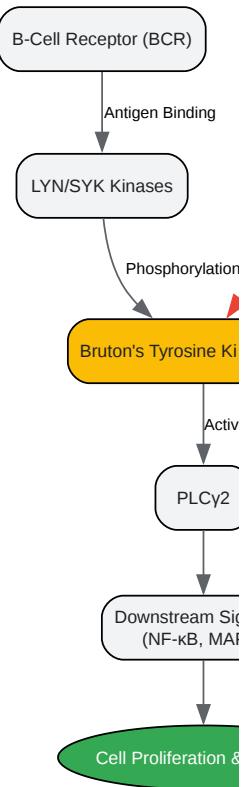
- Cyclization and Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stabl

The beauty of the Gewald reaction lies in its convergence; three simple starting materials are combined in one pot to rapidly build a complex, highly fu

[Click to download full re](#)

Caption: The Gewald Reaction One-Pot Experimental Workflow.

Application in Drug Discovery: From Scaffold to Therapy


A synthetic method's true value is realized in its application. The ability to generate diverse nicotinonitrile libraries allows for the exploration of comple

Case Study: Ibrutinib and Targeted BTK Inhibition

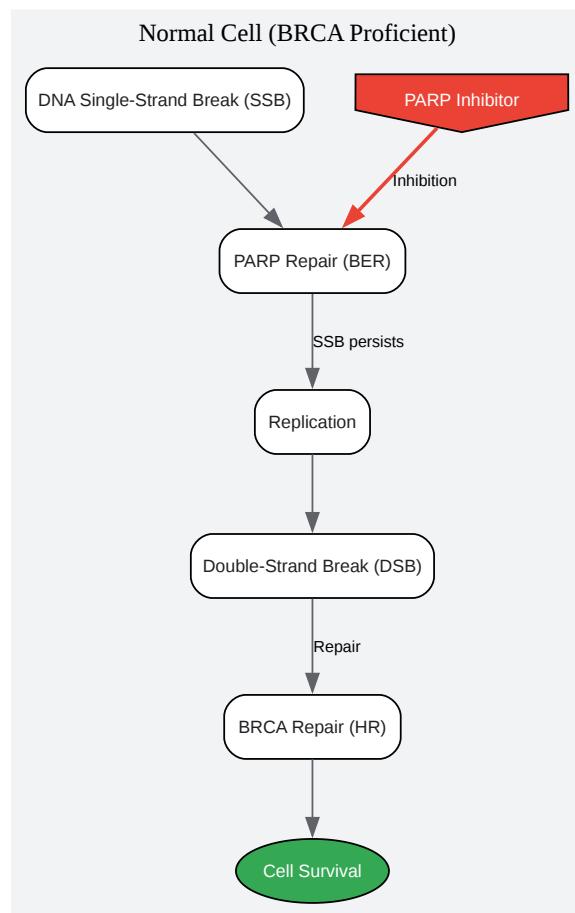
The discovery of Ibrutinib (Imbruvica) is a masterclass in modern drug development and the circuitous path from a tool compound to a blockbuster dr

Biological Rationale: Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[13] In many B-cell malignanci inhibiting BTK is a highly validated therapeutic strategy.

Discovery and Mechanism: Ibrutinib was not initially designed as a cancer drug but as a tool compound to study BTK's function in autoimmune disease cysteine residue (Cys-481) in the active site of BTK.[14][16] This covalent and irreversible inhibition is the cornerstone of its high potency and durable discovery journey highlights a critical insight: a compound's initial purpose does not define its ultimate therapeutic potential.

[Click to download full report](#)

Caption: BTK Signaling Pathway and Ibrutinib's Point of Inhibition.


Case Study: PARP Inhibitors and the Concept of Synthetic Lethality

While many prominent PARP inhibitors like Olaparib do not contain a nicotinonitrile core, the principle behind their action—synthetic lethality—is a universal mechanism.

Biological Rationale: Synthetic lethality occurs when a combination of deficiencies in two or more genes leads to cell death, whereas a deficiency in one gene may be compensated by another.

- Normal Cells: Possess two main DNA repair pathways for single-strand breaks (SSBs) and double-strand breaks (DSBs): Base Excision Repair (BER) and Double-Strand Break Repair (DSBR).
- BRCA-mutant Cancer Cells: These cells have a deficient HR pathway for repairing DSBs. They become critically dependent on the PARP-mediated pathway.

Therapeutic Mechanism: PARP inhibitors exploit this dependency. By inhibiting PARP, they block the repair of SSBs.^[19] When the cell attempts to repair a DSB in a BRCA-mutant cancer cell, the absence of a functional HR pathway means these DSBs accumulate, leading to genomic catastrophe and selective cell death.

[Click to download full re](#)

Caption: The Principle of Synthetic Lethality with PARP Inhibitors.

Validated Experimental Protocols

The translation of chemical theory into practice requires robust, reproducible protocols. The following methodologies are presented as self-validating :

Protocol 1: One-Pot Acid-Catalysed Bohlmann-Rahtz Pyridine Synthesis

This protocol is adapted from the procedure described by Bagley et al. for a modern, efficient synthesis.[\[5\]](#)

- Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the enamino ester (1.0 equiv) and the alkynor
- Solvent and Catalyst Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to the limiting reagent). Add the acid catalyst (e.g., acetic acid)
- Reaction Execution: Stir the solution at 50 °C. The causality here is that this temperature is sufficient to promote the initial Michael addition without
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting starting material typic
- Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel cc

Protocol 2: General Procedure for the Gewald Reaction

This protocol is a generalized method based on common literature procedures for the synthesis of 2-aminothiophenes.[\[9\]](#)

- Reagent Combination: In a round-bottom flask, combine the carbonyl compound (1.0 equiv), the active methylene nitrile (1.0 equiv), and elemental sulfur (1.0 equiv).
- Catalyst Addition: Add the base catalyst, typically morpholine or triethylamine (10-20 mol%). The choice of a secondary amine like morpholine is often preferred due to its high solubility.
- Reaction Execution: Stir the mixture at a moderately elevated temperature (typically 40-50 °C). This gentle heating improves the solubility and reaction rate.
- Monitoring and Observation: The reaction progress can be monitored by TLC. Often, the product will begin to precipitate from the reaction mixture as a white solid.
- Isolation: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature and then place it in an ice bath to maximize precipitation.
- Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual starting materials and soluble impurities.

Data Summary

The efficiency of these reactions is highly dependent on the specific substrates used. The following table provides representative data for the one-pot synthesis of substituted nicotinonitriles.

Entry	Enamine	Alkynone	Catalyst (mol%)
1	Ethyl β -aminocrotonate	But-3-yn-2-one	Acetic Acid (120)
2	Ethyl β -aminocrotonate	But-3-yn-2-one	Yb(OTf)3 (10)
3	Ethyl β -aminocrotonate	But-3-yn-2-one	ZnBr2 (10)
4	Ethyl β -aminocrotonate	1-Phenylprop-2-yn-1-one	Acetic Acid (120)

Data are illustrative and based on trends reported in the literature.^[5]

Conclusion

The discovery of novel substituted nicotinonitriles is a dynamic and essential field within drug development. Success is built upon a deep, mechanistic understanding of the reaction conditions and catalysts used. By grounding synthetic choices in causality—understanding why a particular catalyst is chosen or how it interacts with the reaction components—researchers can address complex biological problems, guided by principles like targeted inhibition and synthetic lethality, to continue to yield transformative therapies that addres

References

- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. *Science*, 355(6330), 1152-1158. [Source: vertexaisearch.cloud.google.com/ZiNjVMGD5dwuoJmMoBQo9HNtKUfnY48aSlQbrzg1qFAXImZhv-1S9EA3PSruZNp01o006W3dUf8wrsGcgz4jiQ9-0UIjY=]
- Vardi, N. (2025). Discovering a transformative cancer drug: The case of ibrutinib. *Drug Discovery Today*. [Source: vertexaisearch.cloud.google.com/gWyiSfN0B3YKePOLTOMy8Knwn3ItHWpJL2O8GN_B4mxB_EV8noCcgRIKQkIjqcyJw5RVzPjwg-SY]
- Shamroukh, A. H., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. *Journal of Advanced Biomedic redirect/AUZIYQF3qCi3hfBekkQK6LZMXFxkMQZJh_9nsA9qDrxFhsh--Xq0kru_d2kgPp15fFHe_ngcryNvIVFC7_EdWvk-JW0t5-HNxIUGAYg4m_iBcRHr5ZPCR-Inv-HA11Xo_XUxMQ08QCuYZZfdlnKGIsq6E4F4=*
- Verbelen, B., et al. (2017). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. *The Journal of Organic Chemistry*, 82(12), 6373-6382. [Source: vertexaisearch.cloud.google.com/redirect/AUZIYQF2AAMRUuNkYGwtO8tpVdYAA2njtHqoqlvZgKlwbPxOCocMdERwsT_ilsmnG_tOjWHwCVL2EkBIM0uw3k22hx7eEUDVMNRL07mr=]
- Ghosh, S., et al. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. *Green Chemistry*. [Source: vGBhVvY-7gybZzzljrNU23GZ1f1mTAfEVRkfO_M8rXmq4i3SH87mmVO20GjLF03Sj4-u89x1LSvt75p2qgZjWljJah8zspGP_n6lbpKoQPo7p=]
- Wikipedia contributors. (2023). Bohlmann-Rahtz pyridine synthesis. *Wikipedia*. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AbrZFHA_8NzGKQxGsl6v6SONiLrLQS3ISWPxehESdElnYw2I8vDgse2_ix4VuFSb0zAZixDpvlVYrzaNPmtAy1O2k3N76dYrl1NtPw8gdloQM9N6cQT=]
- Petropoulos, M., et al. (2024). The mechanism of PARP inhibitor action is identified. *Drug Target Review*. [Source: vertexaisearch.cloud.google.com/Ih0b4uT7eOTvy5X8KRqsz1zo00m04vLR6EQuuu3Ge--V4HsVx1sBM23f2JHDDIPFvW3xaVnwYHR0BUHy6Bo9P5eZ-gM9pqXAamTEbXt23EnBa=]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. *ARKIV redirect/AUZIYQFN8Yh5beuB6TfDU6YsjXf0ZmZvWody5ONGwaYp01hoHhFnAwC8wDDsuzRPPbeiSpDRw0jiPFFafepXzsnHO4AbVH8vIXMR_E9OxPXT_X_W7EMAnOcvTNxFn9m6wj1cErby4X_vwN8UDEBA74NpbmF2cAxTIW7dYclDmG2cXYHF9g0XrT=*
- Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. *Scribd*. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5PrnA_nglISM1Wu_yFHnNGn1VjV_iMBcoSRdsVTbLFXFhH0J7rIVT_3U0VR_7k747r3szVlu6X-ev3od94LCQlWpw3e6lLzS90vfZT7CK4twhMeq6BVql=]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. *Arkat redirect/AUZIYQGx5T6SUjtXb3u_59Z3ZdLY4tVLxmm4cO5w76S8tOBxsgYYXLhrQyxCWu4u9RDI-4660QAA6zkQQONO-8hAVHdUP0Z44sHYoQZ=*

- Bagley, M. C., et al. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. *Journal of the Chemical Society* *wZe4aEeZ72y8sT4iqH8Qepnj3B_c6aJyGpyKwXb78o0EnNrfqr6w5WHUAKykNduWNC6TEO1S1bPEbYDv1RuDf6RoSaebZP-Ess3ADkNa6-DGDE*
- Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?. Patsnap. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8ac5Z8Fpv1ERRvB91wShzxnhGAQgkJyb4qRxDbur9Wo5elEpkycfF_x1QE0EfcQOZVWLFFmdYmfWNjoZL82WjofFbOUj9yWj
- Ghosh, S., et al. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. *Green Chemistry*, 25, 9633-9638.
- Ghosh, S., et al. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv5VEQ7bfpKYL6kdF79gqTcmNps4aR02OlmpU1eQO_9F01xQJ4QPE_DPzRwvcSvbYiqAO_BghAb5r02cye-oDCMAAf3eTrjwMj7vX8yT9f6kBdxYbUUGtFxfppEmBV7Vny1WfPtV77b-HvUTwSXpr36Aoj6dbZo1lq3H1ACTWONm]
- ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AkkMhOEJU1Q98PQPlqrpRJ8f6_FxKJ3lvs7bjJzqBvRaIUXYv_FGiWk-X0qA7ZrbREivNnvt1Wra_6O2ZerDD339KvN56EZG0E8m2mJMaP0nvoFYz
- Wang, M. (2023). How BTK inhibitors treat mantle cell lymphoma. MD Anderson Cancer Center. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/YvflqWrUpeGenDfLASFToOAG5-mG_WlnsTLHw-WfrJMGiOtRR3CV02GrPYKXMQg7qEA6DhUyR-sdUsnCFvUXv-kDaK7voDqgwaBV_CS9mp-Cy
- Wang, Y., et al. (2022). Mechanism of PARP inhibitor resistance and potential overcoming strategies. *Cell Death & Disease*, 13(1), 1-13. [Source: vZSyEzs4LoSRqtHX_33zumHEx3plY0hS5FZSrFdFUqG0haoGs9Xqa6XsgYI_w7Olv8GsxDw7ntya_AkOdtwY17AhedenkEXW2VGXjyc5sdC19qeK
- BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem. [Source: vertexaisearch.cloud.google.com/ugCM1cGOBfpkpt1XBT_IHreRPpNsgm8o0dLENTTOZ5Z1aviYFK2hfOODVdBEWgGIJc97XEuH0vxJaFHXC91nHOUWYlsIfFeN4HCHF2G0_tCrf
- Wikipedia contributors. (2024). Ibrutinib. Wikipedia. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvOKU5khQZx19XzVWQ==]
- J&K Scientific LLC. (n.d.). Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/A5GUJzu8ZuKVu-D5QfFUWL-fVamr91Fy-6YvD2xL8rTISBBZNQpBkTBtP0_e-5pCeZeJB0U_Mqrus=]
- Thomas, J., et al. (2017). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biological redirect/AUZIYQERGF5zQw1AcQp3vGMgCQnUmBzjvgnc7Bon4MglUrrEDtYfil_M1cJF7LiKqkVPPuzuTPBMBLVyZosexH5c57ayjD21BUj2jD2NzSv
- Fusillo, V. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Source: vertexaisearch.cloud.google.com/ooD0_54kOwsNUtFsNoZGbG1rpXlrqViM6WbMLkOYw62S4jTRiqNjwrEPZlfrH0DHZ5]
- ResearchGate. (n.d.). BTK Inhibitors Mechanism of Action. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHInc_PAkBauOZN0skNYnIJB1lm3iFjAsKpMQyeXJN_NYvsls35ZQ4leCYkkq0TWl1enChkL5j6M2YUhvx8_mOSVLjCRICEQa3GQAEJAEXuwegmd
- Semantic Scholar. (n.d.). Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). Semantic Scholar. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsOINEBb906gd8pA6EKvmTQfFmXhR0bywA4nyYe_cCdViS4vkArZUYyhCjwcs6GT1l5jnKez7fj3cuSOqi0kYXmApjH4_LOFecMyR3tJYVZCxZrZJc4_ivxBdKQCRZLj1bVKJLUC7dvRU4hxK1vvO3xwwfihJH_ynhOwzgqfP-VXN7VUPZenuBk5PMkCbXLZ]
- QxMD. (n.d.). Discovering a transformative cancer drug: The case of ibrutinib. Read by QxMD. [Source: vertexaisearch.cloud.google.com/groundin3L60AaFaxFmpmSG9hrCLOBzJWUNolkk_Fmjw_4mhAjQ6rTwVPbPqXivEpQ81s53ra53J_sbn6bxhnTtPeAo38KENA76ZNPnw8d-MVsDejsMRz
- Shamroukh, A., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. *The Egyptian Journal of Chemistry*. [Source: vertexaisearch.cloud.google.com/groundinveM7mkNVbnVuOoG0WtgyeAmkvFhJd66BzEHvMIN-8nK28Paz3HjGJJfUzRFIIUCL0YzNhN4geqXBqJuHGQqD1DiU62fgR3--D6BkJk14KUjdi1MT_x
- Li, J., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. *ACtHNBwO9dzFjijEHxTOZvrAWj0HYoVYRpGz3rcObuhrR-S1pR63kEoPlque4kfY5KieWhA4QzTEQNhVtAoSVT5SxwjiWxbmw435pVgSMen7cSoPp*
- Woyach, J. (2013). BTK Inhibition and the Mechanism of Action of Ibrutinib. *Targeted Oncology*. [Source: vertexaisearch.cloud.google.com/groundin6FXpd4YoJrglxq76oJj3Q-U-wJUZFXIx3VM0vOjJSmJ6_klAmVKCZPS7NFHg4LP8r9t0ZbtD7mqdfZthXD2H5_roXhrMfms3fABNT0gUtZYCfpP6Gt
- American Chemical Society. (2015). Ibrutinib. ACS. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFipR3r3U1W6MQowcijjPTZih4QOQXyfvr6NkA5bsM17SRD-QCuKuY2reyr9YRbs474]
- Kater, A. P., et al. (2023). The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond. *Cancers*, 15(13), 3489. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlrYMKd2b6vtm5LAMbGnzzf9R4JTRlRT6om4o0FJZuAqUfI7HGKXS1KhV7q9NgaQY05iaxMaMmNZdt9-F4fUEuxu0KrSt3m71gf
- ResearchGate. (n.d.). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/iEm725nN4b6_0jPhSMJS7AQj0E9voey5i0s4u2PJEeoam8jxH6rJk9Q1QZxBNxhEWV9bzQ5DwHXrzvwhRtON468iyRO7sqPm4fpvaoGvqMlb00dII
- Cg8Hyxx1PyNQVbTNAa3Uh8fD9591TzdJZyT463V7c9ekW0LoyM-TTtD4x4kRLbIY_4QS9RY2s8CL2npfZRU3ukJoprAzldmtakNWaR6nsc6FHu8tE
- A2Bchem. (n.d.). Olaparib Synthesis Route. A2Bchem. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgD70VJClI6J8C3Bchd2j2l01TDeeMj8iCxiLa9QJL1KowSbFs7xphuxGyRR4rKGflyD9gceY9_RSWgZZgcRmlPp-gbnHRIY]
- YouTube. (2024). Mechanism of Action for Covalent and Non-Covalent BTKi. YouTube. [Source: vertexaisearch.cloud.google.com/grounding-api-rexzdvwB3EqgZlyeV0y2B1E3FoshkSWgYUZCH9ZWsw3flVTLfaCEzYaXiFxU52AVDi5BKfM_Q=]
- ASH Clinical News. (2023). Science, Greed, Ambition Led to Development of BTK Inhibitors. ASH Clinical News. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaHEMf22l7nl6QAdQyRD4HaM6HAti3oOPTiwhWUK08n7RGWA3mdpzl8fRtLPpInL_fNXY_fCaRnnPfnXT0FAQKRsystFkfolu4JbPQ==]
- ResearchGate. (n.d.). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwd5W9FIKXHdY5Yu8b_45DOUn_kfK9oWROqxuw2ys6lkp8jQ2zdyQlBrFjqmoN0wTfvBBZoQl_MdC1I2UjmOMRcSjliJarM-QHfJbDfODOsm1p1qv5LaO6HlsztVmRuvLuOCHK2lolhk71o0bqK3ySv2tv_Jxtiy2GzF7CF1XMvwFXmGUE]
- Iwai, K., et al. (2020). FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. *Chemical and Pharmaceutical Bulletin*, 68(1), 89-92. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/

- MDPI. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Source: vertexaisearch.cloud.google.com/grounding-api-red-4LRuEQtVNt1NMezPnXTxHgqKTzw7M0DmhZFU=]
- ResearchGate. (n.d.). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. [Source: vertexaisearch.cloud.google.com/yDq1jhCmNHPi8cVqyO4cXcSAe2jwSDEgzc8dRVe9jX6jbcpaVpZe9T9DpL6Sc3KONei2jrvauQhzTYv5E4Z4OC6ifdtnR9xhEfigoye_TF5exmTkhpge]
- Google Patents. (n.d.). US4051140A - Preparation of pyridines and nicotinonitrile from piperidines. Google Patents. [Source: vertexaisearch.cloud.google.com/Qw2nXHVcwnLuAKGZg0_8k3_LE6IDaGIm9vZy4EiHGM8qXn7U7PQdJMdG2rXD6N7WbLJe8VjvTOqwO78qZV]
- MDPI. (2022). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one. MDPI. [Source: vertexaisearch.cloud.google.com/ckekbaVW8M1D2jXO4PveDHMLZyuRFrMsi2GOKZFV47hlwlcU6Q_70FQXpdIPtN8nqRxOM6g=]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [PDF] A Review on The Chemistry of Nicotinonitriles and Their applications | Semantic Scholar [semanticscholar.org]
- 2. [PDF] Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present) | Semantic Scholar [semanticscholar.org]
- 3. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Discovering a transformative cancer drug: the case of ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. login.medscape.com [login.medscape.com]
- 13. What are Bruton's tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 14. targetedonc.com [targetedonc.com]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 18. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- To cite this document: BenchChem. [Whitepaper: The Strategic Discovery and Synthesis of Substituted Nicotinonitriles in Modern Drug Development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.